molecular formula C10H12O2 B2397767 2-(3-Methoxybenzyl)oxirane CAS No. 74769-16-7

2-(3-Methoxybenzyl)oxirane

Cat. No.: B2397767
CAS No.: 74769-16-7
M. Wt: 164.204
InChI Key: QIRCLNOOFJHRDJ-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers known for their high reactivity due to the ring strain. This compound features a methoxybenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)oxirane typically involves the reaction of 3-methoxybenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted alcohols or ethers.

Scientific Research Applications

2-(3-Methoxybenzyl)oxirane is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of polymers and resins due to its reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzyl)oxirane involves the nucleophilic attack on the strained oxirane ring. This attack can occur at either carbon atom of the ring, leading to ring opening and the formation of a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

  • 2-(4-Methoxybenzyl)oxirane
  • 2-(2-Methoxybenzyl)oxirane
  • 2-(3-Methylbenzyl)oxirane

Comparison: 2-(3-Methoxybenzyl)oxirane is unique due to the position of the methoxy group on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the methoxy group at the meta position can lead to different electronic and steric effects compared to its ortho and para counterparts.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-9-4-2-3-8(5-9)6-10-7-12-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRCLNOOFJHRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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